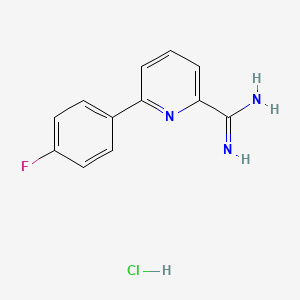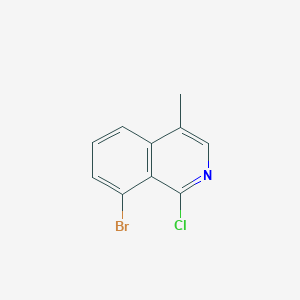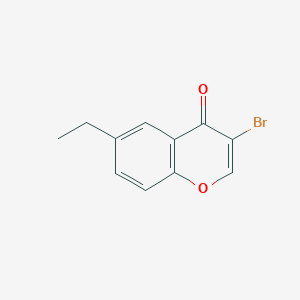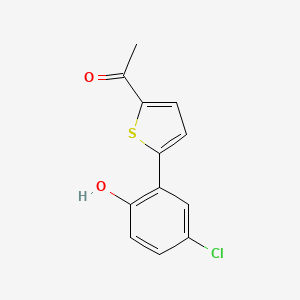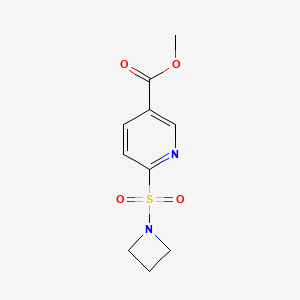
2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole is an organoboron compound that has garnered interest due to its unique structural properties and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The compound features a boronic ester group, which is known for its versatility in forming stable complexes and undergoing various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole typically involves the reaction of isoindole derivatives with boronic esters. One common method involves the use of pinacol boronic ester as a starting material. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and therapeutic agents.
Mechanism of Action
The mechanism by which 2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole exerts its effects is largely dependent on its ability to form stable complexes with other molecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of an enzyme and inhibit its activity. Additionally, the compound’s ability to participate in cross-coupling reactions makes it a valuable tool in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl: An organic intermediate with borate and sulfonamide groups, used in nucleophilic and amidation reactions.
N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Another boronic ester derivative with applications in organic synthesis and catalysis.
Uniqueness
2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Isoindole stands out due to its unique isoindole structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of novel organic molecules and materials. Its versatility in undergoing various chemical reactions and forming stable complexes further enhances its value in scientific research and industrial applications .
Properties
Molecular Formula |
C15H20BNO2 |
|---|---|
Molecular Weight |
257.14 g/mol |
IUPAC Name |
2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole |
InChI |
InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13-12-9-7-6-8-11(12)10-17(13)5/h6-10H,1-5H3 |
InChI Key |
FBHCDSDOARJEPD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


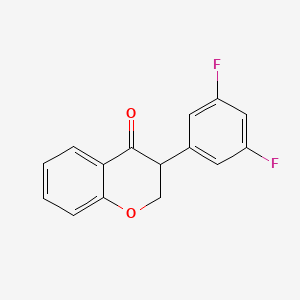

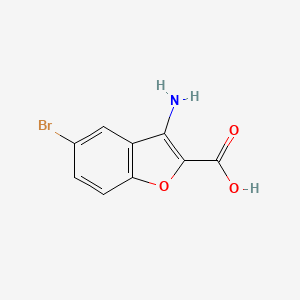

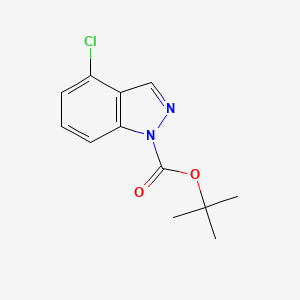
![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)

![N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11859699.png)
